molecular formula C4H4N2O2 B019470 Uracil-13C,15N2 CAS No. 181517-11-3

Uracil-13C,15N2

Cat. No. B019470
CAS RN: 181517-11-3
M. Wt: 115.07 g/mol
InChI Key: ISAKRJDGNUQOIC-VMGGCIAMSA-N
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Description

Uracil is a fundamental component of RNA, essential for various biological processes. The isotopically labeled variant, Uracil-13C,15N2, provides a unique tool for studying biological mechanisms and material science through NMR spectroscopy and other analytical techniques.

Synthesis Analysis

The synthesis of this compound involves the condensation of urea-15N2 with propiolic acid, yielding a significant 77% yield. This method highlights the efficiency and precision in incorporating isotopic labels into uracil for enhanced spectroscopic studies (Lipnick & Fissekis, 1980).

Molecular Structure Analysis

The molecular structure of uracil has been studied extensively, indicating planar or nearly planar models. Electron diffraction studies have determined bond lengths and angles, revealing partial delocalization in the ring and providing insights into the electron distribution within the molecule (Ferenczy et al., 1986).

Chemical Reactions and Properties

Uracil participates in hydrogen bonding, crucial for RNA structure and function. Studies have quantified weak hydrogen bonding in uracil, combining experimental and computational investigations to understand the chemical shifts and bonding interactions in solid-state NMR, highlighting the subtleties of uracil's interaction with other molecules (Uldry et al., 2008).

Physical Properties Analysis

The physical properties of uracil, including its solvatochromic shifts, have been studied to understand the effects of solvation. Accurate predictions of these shifts in aqueous solutions have been made using combined quantum mechanics/molecular mechanics methods, demonstrating the importance of explicit inclusion of polarization effects (Olsen et al., 2010).

Chemical Properties Analysis

The chemical properties of uracil, such as its NMR chemical shifts and hydrogen bonding capabilities, are profoundly influenced by its environment. Studies combining 1H, 13C, and 15N NMR spectroscopy with computational methods have provided detailed views of uracil's chemical behavior, particularly in different solvents, enhancing our understanding of its interactions at the molecular level (Kubica et al., 2017).

Scientific Research Applications

  • Synthesis of Nitrogen-Labelled Uracil : It is useful for synthesizing nitrogen-labelled uracil and its derivatives, which are important for various scientific research applications (Lipnick & Fissekis, 1980).

  • RNA Structure and Dynamics Studies : Uracil-13C,15N2 aids in RNA structure and dynamics studies by providing site-specific labeling tools for NMR structural and dynamics studies of larger RNAs (Alvarado et al., 2014).

  • Clinical Research : It is widely used in clinical research for assessing total body water, intercompartmental water movements, absorption and incorporation studies, and metabolic studies (Halliday & Rennie, 1982).

  • Stability and Structural Features of tRNA : This compound is used to study the stability of Escherichia coli tRNA(Val) and its structural features (Choi & Redfield, 1992).

  • Interactions of tRNA with Enzymes : It is employed in studying interactions of tRNA(IVal) with valine-tRNA synthetase in Bacillus stearothermophilus (Schweizer et al., 1989).

  • Normal Modes of Vibration in Uracil Residue : Researchers use this compound to study normal modes of vibration in uracil residue, focusing on its electronic transition at 260 nm (Nishimura et al., 1979).

  • High-Resolution Imaging : It can be used for subsecond 13C MRI, allowing for high-resolution imaging with a significant signal-to-noise ratio in a short time (Golman et al., 2003).

  • Study of Intermolecular Hydrogen Bonding : this compound is used in studies focusing on weak hydrogen bonding in uracil and other compounds, which helps in understanding intermolecular hydrogen bonding interactions and aromatic ring current effects (Uldry et al., 2008).

  • Renal Injury Imaging : Hyperpolarized 13C,15N2urea serves as an imaging marker of renal injury in renal unilateral ischemic reperfusion injury (IRI) (Nielsen et al., 2016).

  • Nucleic Acids Structural Analysis : The synthesis of [15N, 13C]UTP provides a more economical alternative for obtaining nucleic acids for structural analysis by heteronuclear NMR spectroscopy (Gilles et al., 1995).

Future Directions

Uracil-13C,15N2 is currently under investigation in clinical trials . It is also used in pharmaceutical analytical testing . The future directions of this compound will likely continue in these areas, contributing to advancements in human and animal health .

Mechanism of Action

Target of Action

Uracil-13C,15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are adenine residues in RNA, where it binds via hydrogen bonds .

Mode of Action

This compound, like its unlabeled counterpart, interacts with its targets (adenine residues) through hydrogen bonding . This interaction is crucial for the structure of RNA and the proper coding for proteins.

Biochemical Pathways

Uracil is a fundamental component of RNA and plays a significant role in various biochemical pathways. It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group . These conversions are essential steps in the synthesis and function of RNA.

Pharmacokinetics

They are expected to be metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in RNA. By binding to adenine residues, it contributes to the structure of RNA and influences the coding for proteins. This can have wide-ranging effects on cellular function and physiology .

properties

IUPAC Name

(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15NH][13C](=O)[15NH]C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584446
Record name (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181517-11-3
Record name (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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